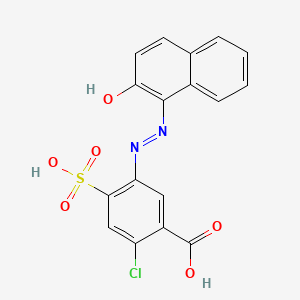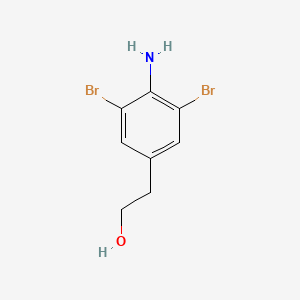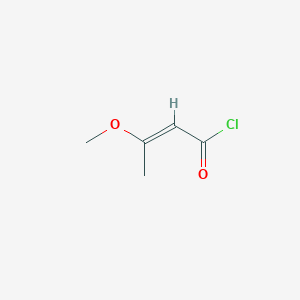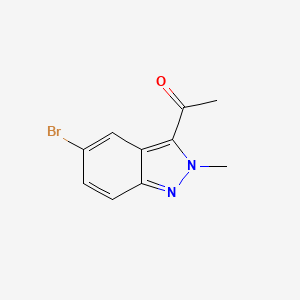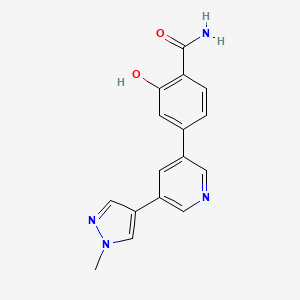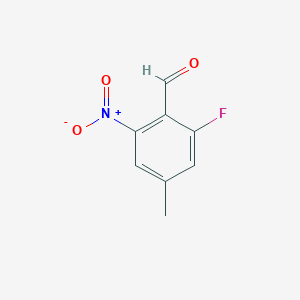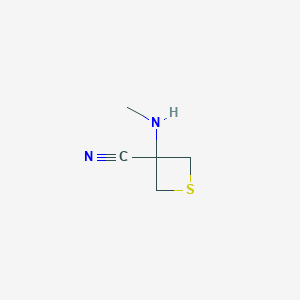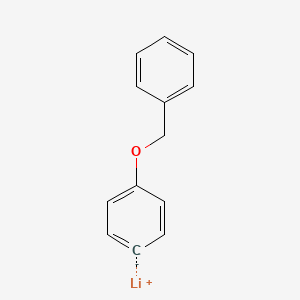
Methyl phenyl(propan-2-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-phenyl-phosphinic acid methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of isopropyl-phenyl-phosphinic acid methyl ester consists of an isopropyl group, a phenyl group, and a phosphinic acid moiety esterified with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-phenyl-phosphinic acid methyl ester typically involves the esterification of phosphinic acids. One common method is the direct esterification of phosphinic acids using alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of isopropyl-phenyl-phosphinic acid methyl ester may involve the use of microwave-assisted synthesis techniques. This method enhances the reaction rate and yield by utilizing microwave irradiation in combination with suitable solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl-phenyl-phosphinic acid methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Substitution: The ester group can be substituted with other functional groups using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include phosphinic acids, phosphonic acids, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Isopropyl-phenyl-phosphinic acid methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of isopropyl-phenyl-phosphinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This property is exploited in the design of enzyme inhibitors for therapeutic and research purposes.
Comparaison Avec Des Composés Similaires
- Phenyl-phosphinic acid methyl ester
- Isopropyl-phosphinic acid methyl ester
- Phenyl-phosphonic acid methyl ester
Comparison: Isopropyl-phenyl-phosphinic acid methyl ester is unique due to the presence of both isopropyl and phenyl groups, which confer distinct steric and electronic properties. Compared to phenyl-phosphinic acid methyl ester, the isopropyl group in isopropyl-phenyl-phosphinic acid methyl ester provides additional steric hindrance, affecting its reactivity and interaction with biological targets . Similarly, the presence of the phenyl group differentiates it from isopropyl-phosphinic acid methyl ester, influencing its chemical behavior and applications .
Propriétés
Numéro CAS |
69423-58-1 |
|---|---|
Formule moléculaire |
C10H15O2P |
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
[methoxy(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15O2P/c1-9(2)13(11,12-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
MIEHXSUWVVIQNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
